

in vivo application of "Anti-ToCV agent 1" in tomato plants

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Compound of Interest

Compound Name: Anti-ToCV agent 1

Cat. No.: B12411119

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Application Notes: Anti-ToCV Agent 1

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Product Description

Anti-ToCV Agent 1 is a novel, synthetic small molecule designed for the targeted inhibition of Tomato Chlorosis Virus (ToCV) replication in *Solanum lycopersicum* (tomato) plants. ToCV is a phloem-limited crinivirus transmitted by whiteflies, causing significant economic losses in tomato production worldwide.[1][2][3][4][5] The virus leads to a "yellow leaf disorder," characterized by interveinal chlorosis, leaf thickening, and reduced fruit yield.[1][4][6][7] **Anti-ToCV Agent 1** offers a potent and specific mode of action, providing a valuable tool for research into ToCV disease control and management strategies.

Proposed Mechanism of Action Tomato Chlorosis Virus possesses a bipartite, positive-sense, single-stranded RNA genome.[1][3][8] Viral replication is dependent on an RNA-dependent RNA polymerase (RdRp) enzyme encoded by RNA1 of the viral genome.[5][6][9] **Anti-ToCV Agent 1** is a non-nucleoside analog inhibitor that specifically binds to a conserved catalytic domain of the ToCV RdRp. This binding event allosterically inhibits the polymerase activity, thereby terminating the synthesis of viral RNA and halting the replication cycle. This targeted action minimizes off-target effects on the host plant's cellular machinery.

Applications

- **In Vivo Efficacy Studies:** Evaluation of the agent's ability to reduce ToCV viral load and alleviate disease symptoms in infected tomato plants.[\[10\]](#)[\[11\]](#)
- **Prophylactic and Therapeutic Potential:** Assessment of the agent's effectiveness when applied before (prophylactic) or after (therapeutic) viral inoculation.
- **Dose-Response Analysis:** Determination of the optimal concentration for maximizing antiviral activity while minimizing phytotoxicity.
- **Mechanism of Action Studies:** Use as a specific inhibitor to study the role of RdRp in the ToCV life cycle.

Quantitative Data Summary

The following tables summarize the performance of **Anti-ToCV Agent 1** in controlled greenhouse experiments on *Solanum lycopersicum* cv. Moneymaker at 21 days post-inoculation (dpi).

Table 1: Dose-Response Efficacy of **Anti-ToCV Agent 1**

Concentration (µM)	Mean Disease Severity Score (0-5) ¹	Viral Load Reduction (%) ²
0 (Mock Control)	4.2 ± 0.4	0%
50	3.1 ± 0.5	35%
100	2.0 ± 0.3	68%
200 (Recommended)	1.1 ± 0.2	92%
400	1.0 ± 0.2	95%

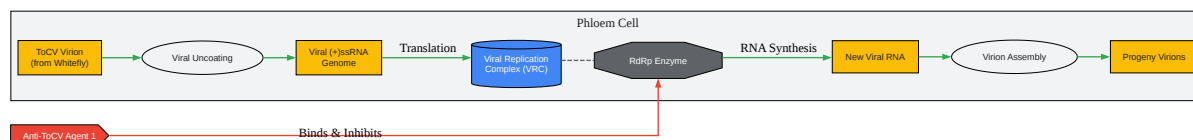
¹Disease severity scored on a scale of 0 (no symptoms) to 5 (severe yellowing, necrosis, and stunting). ²Relative ToCV RNA levels measured by RT-qPCR, normalized to the mock-treated control.

Table 2: Phytotoxicity Assessment on Non-Infected Tomato Plants

Concentration (μM)	Plant Height Reduction (%)	Chlorophyll Content (SPAD) ³	Phytotoxicity Score (0-3) ⁴
0 (Untreated Control)	0%	48.5 ± 2.1	0
100	0%	47.9 ± 2.5	0
200	1.5%	46.8 ± 2.3	0
400	8.2%	42.1 ± 3.0	1
800	15.5%	35.7 ± 3.5	2

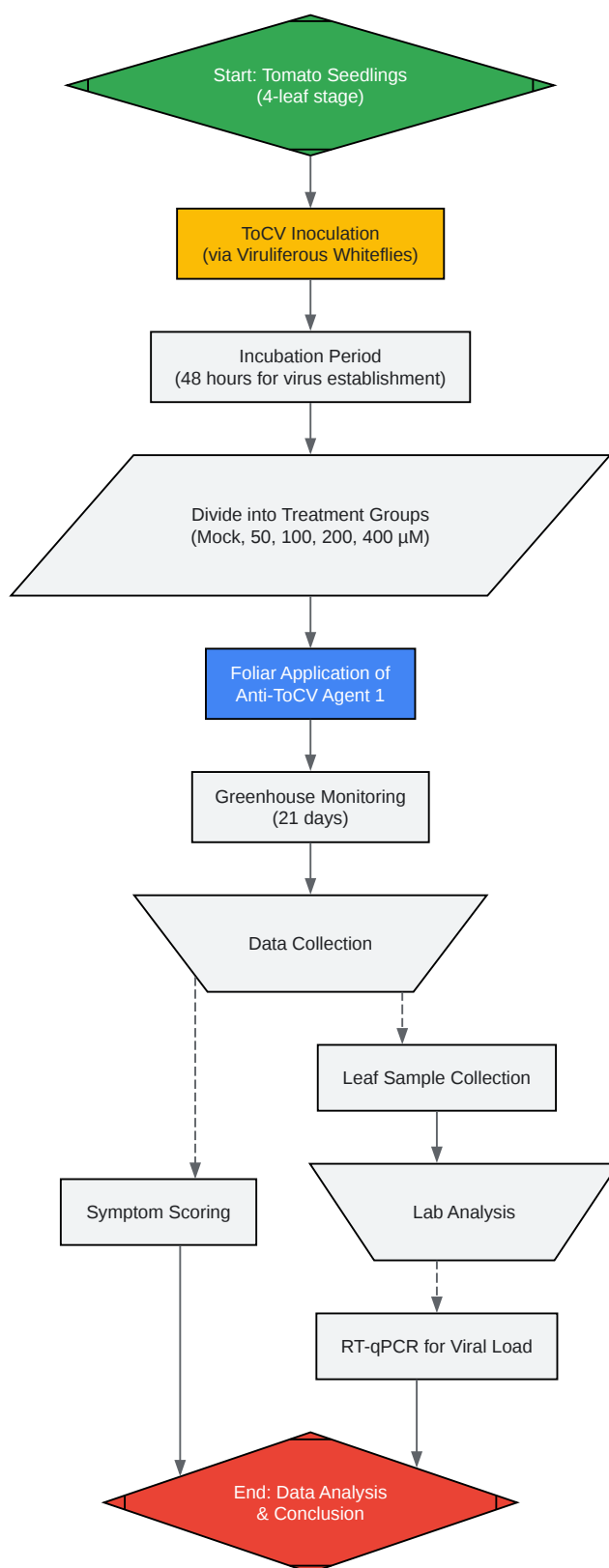
³SPAD value is a relative measure of chlorophyll content. ⁴Phytotoxicity scored on a scale of 0 (no visible damage) to 3 (severe necrosis or deformation).

Visualizations



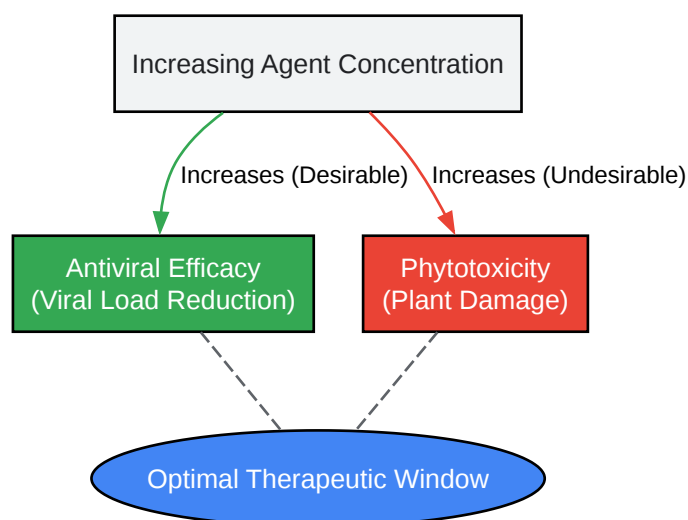
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Caption: Proposed mechanism of **Anti-ToCV Agent 1** inhibiting the viral RdRp enzyme.



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Caption: Workflow for in vivo efficacy testing of **Anti-ToCV Agent 1** in tomato plants.



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Caption: Relationship between agent concentration, efficacy, and phytotoxicity.

Experimental Protocols

Protocol 1: Preparation of Anti-ToCV Agent 1 Working Solutions

- Reconstitution of Stock Solution: **Anti-ToCV Agent 1** is supplied as a lyophilized powder. Reconstitute the entire vial in DMSO to create a 100 mM stock solution. Mix thoroughly by vortexing until fully dissolved. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
- Preparation of Working Solutions: On the day of use, prepare fresh working solutions by diluting the 100 mM stock solution in sterile deionized water containing 0.02% (v/v) Tween-20 (as a surfactant).
 - For a 200 μ M working solution, add 2 μ L of the 100 mM stock solution to 998 μ L of the water/Tween-20 mixture.
 - Prepare other concentrations using serial dilutions.
- Mock Control Solution: Prepare a mock control solution consisting of 0.2% DMSO (to match the highest solvent concentration in the treatment groups) and 0.02% Tween-20 in sterile

deionized water.

Protocol 2: In Vivo Efficacy Assessment in Tomato Plants

- Plant Material and Growth:
 - Use tomato plants (*Solanum lycopersicum* cv. Moneymaker) at the 3-4 true leaf stage.
 - Maintain plants in a controlled environment chamber or greenhouse with conditions optimal for tomato growth (e.g., 25°C/19°C day/night temperature, 65-75% relative humidity, 16h/8h light/dark cycle).[\[12\]](#)
- ToCV Inoculation:
 - Use a non-viruliferous colony of whiteflies (*Bemisia tabaci*) for virus acquisition.
 - Allow whiteflies to feed on ToCV-infected tomato source plants for a 48-hour acquisition access period.
 - Transfer approximately 15-20 viruliferous whiteflies per plant to the healthy experimental seedlings and confine them using small leaf cages.
 - Allow a 48-hour inoculation access period.
 - After 48 hours, carefully remove the cages and whiteflies using a gentle insecticide or an aspirator.
- Treatment Application (Therapeutic Model):
 - At 48 hours post-inoculation, randomly assign plants to different treatment groups (e.g., Mock, 50 μ M, 100 μ M, 200 μ M, 400 μ M).
 - Using a fine-mist sprayer, apply the corresponding working solution (from Protocol 1) to all aerial surfaces of the plants until runoff is just visible. Ensure even coverage.
 - Return plants to the growth chamber. Re-apply the treatment every 7 days for the duration of the experiment.

- Data Collection and Analysis:
 - Symptom Scoring: At 21 days post-inoculation (dpi), visually score each plant for ToCV symptoms (interveinal yellowing, leaf curling) on a 0-5 scale.
 - Sampling: Collect the third fully expanded leaf from the top of each plant. Immediately freeze the samples in liquid nitrogen and store at -80°C.
 - Viral Load Quantification:
 - Extract total RNA from the leaf samples using a suitable plant RNA extraction kit.
 - Perform reverse transcription quantitative PCR (RT-qPCR) using primers and a probe specific to the ToCV coat protein (CP) gene.
 - Use a constitutively expressed host gene (e.g., Actin) as an internal control for normalization.
 - Calculate the relative viral load using the $\Delta\Delta C_t$ method, comparing treatment groups to the mock-infected control.

Protocol 3: Phytotoxicity Assessment

- Plant Material: Use healthy, non-inoculated tomato plants of the same age and cultivar as in the efficacy trial.
- Treatment Application:
 - Prepare a wider range of concentrations of **Anti-ToCV Agent 1** (e.g., 0, 100, 200, 400, 800 μ M) as described in Protocol 1.
 - Apply the solutions via foliar spray to the respective groups of plants.
- Assessment:
 - Monitor plants for 14 days after a single application.

- Visual Scoring: Record any visible signs of phytotoxicity such as leaf necrosis, chlorosis, stunting, or malformation, using a 0-3 rating scale.^[13]
- Growth Measurement: Measure plant height from the soil line to the apical meristem at the beginning and end of the assessment period.
- Chlorophyll Content: Use a SPAD meter or similar device to take non-destructive measurements of chlorophyll content from the upper leaves.
- Biomass: At the end of the experiment, harvest the aerial parts of the plants and measure their fresh weight. Dry the tissue in an oven at 65°C for 72 hours to determine the dry weight.
- Analysis: Compare the growth and health parameters of the treated plants to the untreated control group to determine the concentration at which significant phytotoxic effects occur.

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